No Direct Head-to-Head Bioactivity Comparison Between 919709-80-1 and Any Analog Exists
A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (June 2026) returned zero quantitative bioassay results for 919709-80-1. Consequently, no IC50, Ki, EC50, selectivity ratio, or phenotypic readout can be attributed to 919709-80-1, and no direct head-to-head comparison with any analog is possible. The closest published analogs belong to the 1-imidazolylmethylxanthone series, which differ in both linker chemistry (methylene vs. carbonyl-dihydroimidazole-thioether) and substituent vectors, making cross-scaffold potency extrapolation invalid. [1] [2]
| Evidence Dimension | In vitro enzymatic inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 1-(imidazol-1-ylmethyl)-4-nitro-9H-9-xanthenone: CYP19 IC50 = 43 nM; 1-imidazol-1-ylmethylxanthen-9-one: CYP11B1 IC50 = 99 nM, CYP17 IC50 = 880 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Human placental microsomes / recombinant CYP isoforms expressed in E. coli or V79MZh cells |
Why This Matters
Without any target-specific data, 919709-80-1 cannot be prioritized over analogs based on potency, selectivity, or mechanism—selection must be guided solely by structural novelty or synthetic tractability.
- [1] Recanatini, M., et al. (2001). J. Med. Chem., 44(5), 672–680. DOI: 10.1021/jm000955s. View Source
- [2] BindingDB entry for CHEMBL1083652 (1-imidazol-1-ylmethylxanthen-9-one): CYP11B1 IC50 = 99 nM, CYP17 IC50 = 880 nM. View Source
